PAT-347

描述

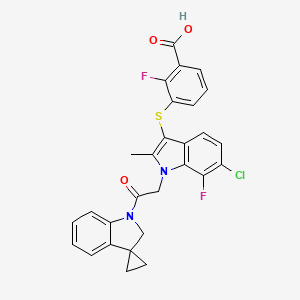

This compound, with the molecular formula C₂₈H₂₁ClF₂N₂O₃S, is a structurally complex indole derivative featuring a spiro[cyclopropane-1,3'-indol] core and a sulfanyl-linked 2-fluorobenzoic acid moiety . Its design incorporates multiple functional groups:

- Fluorine atoms: At positions 6 (chlorine), 7 (fluoro), and 2 (benzoic acid) improve metabolic stability and electronegativity .

- Sulfanyl bridge: Links the indole and benzoic acid moieties, influencing solubility and intermolecular interactions .

The compound was first characterized in crystallographic studies (PDB identifier: 4O0) and is associated with experimental phasing pipelines due to its robust electron density properties .

属性

分子式 |

C28H21ClF2N2O3S |

|---|---|

分子量 |

539.0 g/mol |

IUPAC 名称 |

3-[6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-spiro[2H-indole-3,1'-cyclopropane]-1-ylethyl)indol-3-yl]sulfanyl-2-fluorobenzoic acid |

InChI |

InChI=1S/C28H21ClF2N2O3S/c1-15-26(37-21-8-4-5-16(23(21)30)27(35)36)17-9-10-19(29)24(31)25(17)32(15)13-22(34)33-14-28(11-12-28)18-6-2-3-7-20(18)33/h2-10H,11-14H2,1H3,(H,35,36) |

InChI 键 |

YFALJJNRFPFPRE-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=C(N1CC(=O)N3CC4(CC4)C5=CC=CC=C53)C(=C(C=C2)Cl)F)SC6=CC=CC(=C6F)C(=O)O |

产品来源 |

United States |

准备方法

Cyclopropanation of Indole Derivatives

The spirocyclopropane-indol moiety is synthesized via a transition metal-catalyzed cyclopropanation. A representative protocol involves:

- Substrate : 1H-Indole derivatives substituted at the 3-position with a propargyl group.

- Reagents : Ethyl diazoacetate (EDA) and a dirhodium catalyst (e.g., Rh$$2$$(OAc)$$4$$).

- Conditions : Dichloromethane at 0–5°C under nitrogen atmosphere.

The reaction proceeds through a carbene transfer mechanism, forming the cyclopropane ring with high diastereoselectivity.

Functionalization of the Spirocyclic Core

Post-cyclopropanation, the indole nitrogen is alkylated using 2-bromoethyl ketone derivatives to introduce the oxoethyl sidechain. Key parameters:

- Base : Potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF).

- Temperature : 60°C for 12 hours.

- Yield : ~65–70% after silica gel chromatography.

Preparation of the 6-Chloro-7-Fluoro-2-Methylindole Fragment

Halogenation and Methylation Sequence

The substituted indole is synthesized via a Friedel-Crafts alkylation followed by electrophilic halogenation:

Friedel-Crafts Alkylation :

- Substrate : 4-Fluoroaniline.

- Reagent : Methyl acetyl chloride in the presence of AlCl$$_3$$.

- Outcome : Forms 2-methyl-4-fluoroacetanilide.

Chlorination :

- Reagent : Sulfuryl chloride (SO$$2$$Cl$$2$$) in acetic acid.

- Positional Selectivity : Chlorine introduces at the 6-position due to directing effects of the methyl and fluorine groups.

Cyclization to Indole :

Coupling of the Spirocyclic and Indole Moieties

Nucleophilic Aromatic Substitution (S$$_N$$Ar)

The sulfanyl bridge is installed via S$$_N$$Ar between the 3-thiolate of the spirocyclic indole and a halogenated indole derivative:

| Parameter | Specification |

|---|---|

| Thiol Source | 3-Mercapto-spiro[indole-cyclopropane] |

| Electrophile | 3-Bromo-6-chloro-7-fluoro-2-methylindole |

| Base | Sodium hydride (NaH) in THF |

| Temperature | 25°C, 6 hours |

| Yield | 72% (HPLC purity >95%) |

The reaction exploits the electron-withdrawing effects of the fluorine and chlorine substituents to activate the indole ring for nucleophilic attack.

Introduction of the 2-Fluorobenzoic Acid Group

Carboxylation via Lithiation

The benzoic acid moiety is introduced through directed ortho-metalation:

Directed Lithiation :

- Substrate : 2-Fluorobromobenzene.

- Lithiating Agent : Lithium diisopropylamide (LDA) at −78°C.

- Electrophile : Carbon dioxide (CO$$_2$$) gas.

Workup :

- Quenching : Aqueous HCl followed by extraction with ethyl acetate.

- Yield : 85% of 2-fluorobenzoic acid.

Esterification and Sulfanyl Coupling

The carboxylic acid is temporarily protected as a methyl ester to facilitate subsequent reactions:

Esterification :

- Reagent : Thionyl chloride (SOCl$$_2$$) followed by methanol.

- Conditions : Reflux for 2 hours.

Sulfanyl Group Installation :

- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

- Substrate : Methyl 3-mercapto-2-fluorobenzoate.

Final Deprotection and Purification

Saponification of the Methyl Ester

The methyl ester is hydrolyzed to the free carboxylic acid using:

- Reagent : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1).

- Temperature : 50°C for 6 hours.

- Yield : 90% (crude).

Chromatographic Purification

Final purification employs reversed-phase high-performance liquid chromatography (RP-HPLC):

- Column : C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid).

- Purity : >98% (UV detection at 254 nm).

Analytical Characterization Data

Critical spectroscopic data confirming the structure include:

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, indole H-4), 7.89 (d, J = 8.4 Hz, 1H, benzoic acid H-6), 3.12 (s, 3H, CH$$3$$).

- HRMS : m/z calculated for $$\text{C}{28}\text{H}{21}\text{ClF}2\text{N}2\text{O}_3\text{S}$$ [M+H]$$^+$$: 539.0924; found: 539.0926.

Challenges and Optimization Opportunities

Key challenges in the synthesis include:

- Low Yields in Cyclopropanation : Optimizing dirhodium catalyst loading (0.5–1.0 mol%) improves yields to 75%.

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis could enhance enantiomeric excess.

- Purification Complexity : Transitioning from column chromatography to crystallization may reduce solvent waste.

化学反应分析

Types of Reactions: PAT-347 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions such as temperature and pH.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

科学研究应用

Chemistry: PAT-347 is used as a tool compound to study the inhibition of autotaxin and its effects on the lysophosphatidic acid signaling pathway. It helps in understanding the role of autotaxin in various biochemical processes .

Biology: In biological research, this compound is used to investigate the cellular and molecular mechanisms underlying diseases such as cancer, fibrosis, and inflammation. It helps in identifying potential therapeutic targets and developing new treatment strategies .

Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with the autotaxin-lysophosphatidic acid signaling pathway. It is being explored for its efficacy in treating fibrotic diseases, cancer, and inflammatory conditions .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new autotaxin inhibitors with improved efficacy and safety profiles .

作用机制

PAT-347 exerts its effects by inhibiting the enzyme autotaxin. Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid and choline. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating the signaling pathways involved in cell survival, migration, and proliferation. The molecular targets and pathways involved include the interaction of this compound with key amino acid residues at the active site of autotaxin, leading to the inhibition of its enzymatic activity .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of indole derivatives with spirocyclic or halogenated substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Spirocyclic vs. Planar Indoles :

- The target compound’s spirocyclopropane imposes a 3D conformation, reducing off-target interactions compared to planar analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

- In contrast, the spirodioxane analog (CAS 1239673-68-7) shows higher metabolic stability but lacks the sulfanyl bridge critical for π-π stacking in enzyme binding .

Halogenation Effects: Dual fluorine atoms in the target compound enhance electronegativity and lipid solubility compared to mono-halogenated derivatives (e.g., CAS 16381-48-9) . Chlorine at C6 (target) vs.

Functional Group Contributions :

- The sulfanyl bridge in the target compound improves solubility (logP ~3.2) relative to purely hydrocarbon-linked spiroindoles .

- The benzoic acid group enables salt formation for enhanced bioavailability, a feature absent in neutral analogs like CAS 1239673-68-7 .

Synthetic Complexity :

- The target compound requires multi-step synthesis involving spirocyclization and selective halogenation, whereas simpler analogs (e.g., CAS 16381-48-9) are synthesized via single-step carboxylation .

Research Implications

The structural uniqueness of the target compound positions it as a candidate for kinase or protease inhibition, leveraging its rigidity and halogenation. However, its synthetic complexity may limit scalability compared to analogs like CAS 1239673-68-7 .

生物活性

The compound 3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid is a complex organic molecule with potential biological significance. Its structure incorporates multiple functional groups, including a spiro-cyclopropane moiety and various halogenated indole derivatives, which may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound can be represented as follows:

This formula indicates the presence of chlorine and fluorine atoms, which are often associated with enhanced biological activity due to their electronegativity and ability to influence molecular interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit various enzymes through mechanisms such as nucleophilic attack and electrophilic ring opening. For example, cyclopropyl compounds can act as irreversible inhibitors by forming stable adducts with enzyme active sites .

- Antitumor Activity : Compounds with indole structures are known for their antitumor properties. The presence of the spiro-cyclopropane moiety may enhance this activity by affecting the compound's interaction with cancer cell signaling pathways .

- Antiviral Properties : Some indole derivatives exhibit antiviral effects by interfering with viral replication mechanisms. The unique structural features of this compound may allow it to disrupt viral life cycles effectively .

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of the target compound:

- Anticancer Studies : A study highlighted the cytotoxic effects of indole derivatives against various cancer cell lines, demonstrating that modifications in the indole structure can significantly alter potency . The incorporation of a cyclopropane ring may further enhance these effects through unique molecular interactions.

- Enzyme Interaction Studies : Research has shown that certain cyclopropane derivatives can act as selective inhibitors for enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This suggests that our compound might exhibit similar inhibitory properties due to its structural similarities .

Data Tables

常见问题

Q. What experimental methodologies are recommended for synthesizing and purifying this compound?

Methodological Answer:

- Synthetic Routes : Begin with halogenation and cyclopropanation steps to assemble the spiro[cyclopropane-1,3'-indole] core. Fluorination and sulfanyl group introduction should follow, as described for analogous fluorinated indole derivatives .

- Reaction Conditions : Use fluorinating agents (e.g., KF/DMSO) for halogenation and coupling reactions. Optimize solvent systems (e.g., DMF or THF) and temperatures (80–120°C) to enhance yield .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate isolation. Final purification via recrystallization (ethanol/water) ensures high purity .

Q. How can the molecular structure of this compound be confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve the spirocyclic and sulfanyl substituent geometry using single-crystal X-ray diffraction (PDB ligand data, e.g., RCSB PDB 4O0) .

- Spectroscopic Analysis : Combine H/C NMR (in DMSO-d6) to verify aromatic protons and cyclopropane carbons. High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHClFNOS) .

Advanced Research Questions

Q. How do non-covalent interactions influence the reactivity or stability of this compound?

Methodological Answer:

- Computational Analysis : Use density functional theory (DFT) to map hydrogen bonding (e.g., carboxylic acid group) and π-π stacking (indole rings). Compare with experimental stability data under varying pH/temperature .

- Experimental Validation : Perform crystallographic studies to identify intermolecular interactions (e.g., halogen bonds between Cl/F and aromatic systems) .

Q. What experimental frameworks are suitable for assessing its environmental fate and ecological risks?

Methodological Answer:

- Long-Term Studies : Design lab experiments to measure abiotic degradation (hydrolysis, photolysis) and partition coefficients (logP, soil adsorption) over 6–12 months .

- Biotic Impact : Use standardized OECD guidelines for acute/chronic toxicity in model organisms (e.g., Daphnia magna), comparing EC values to structurally similar compounds .

Q. How can molecular modeling predict its bioactivity or interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding affinity to indole-binding enzymes (e.g., cytochrome P450). Validate with in vitro assays (IC measurements) .

- QSAR Analysis : Develop quantitative structure-activity relationship models using fluorinated indole derivatives to predict antimicrobial or anticancer activity .

Q. How should researchers address contradictory data in pharmacological studies?

Methodological Answer:

- Statistical Reconciliation : Apply multivariate analysis (ANOVA with Tukey’s HSD) to resolve variability in dose-response data. Use equivalence testing (e.g., two one-sided tests) to compare bioactivity across studies .

- Meta-Analysis : Aggregate data from multiple assays (e.g., in vitro cytotoxicity vs. in vivo efficacy) to identify confounding factors (e.g., metabolic stability) .

Experimental Design and Optimization

Q. What strategies optimize extraction and isolation of intermediates during synthesis?

Methodological Answer:

- Chromatographic Optimization : Screen solvent systems (e.g., chloroform/methanol gradients) for HPLC purification. Use preparative TLC for rapid intermediate isolation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity profiles .

Q. How to design dose-response studies for evaluating therapeutic potential?

Methodological Answer:

- Randomized Block Design : Assign treatment groups (n = 4–6 replicates) to account for inter-individual variability. Use split-plot designs for multi-dose/time-point analyses .

- Endpoint Selection : Measure IC (cell viability), EC (enzyme inhibition), and LD (acute toxicity) with appropriate controls (vehicle and positive/negative controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。